molecular formula C9H16O2 B14149380 Methyl (Z)-6-methylhept-4-enoate CAS No. 112375-44-7

Methyl (Z)-6-methylhept-4-enoate

Cat. No.: B14149380
CAS No.: 112375-44-7
M. Wt: 156.22 g/mol
InChI Key: QUFUSBQFKQNUIR-XQRVVYSFSA-N
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Description

Methyl (Z)-6-methylhept-4-enoate is a hypothetical fatty acid methyl ester (FAME) characterized by a seven-carbon chain (heptanoate backbone) with a Z-configured double bond at the 4th position and a methyl branch at the 6th carbon. While direct references to this compound are absent in the provided evidence, its structural features align with biologically and industrially relevant FAMEs. Such compounds are typically involved in pheromone synthesis, biosurfactants, or lipid metabolism, where chain length, unsaturation, and branching influence functionality .

Properties

CAS No.

112375-44-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl (Z)-6-methylhept-4-enoate

InChI

InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3/b6-4-

InChI Key

QUFUSBQFKQNUIR-XQRVVYSFSA-N

Isomeric SMILES

CC(C)/C=C\CCC(=O)OC

Canonical SMILES

CC(C)C=CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Conjugate Addition of Organometallic Reagents to α,β-Unsaturated Esters

A widely employed strategy involves the stereoselective conjugate addition of organometallic reagents to α,β-unsaturated esters. In a procedure adapted from the synthesis of ethyl (Z)-4-(benzyloxy)-3-methylbut-2-enoate, methyl acrylate derivatives serve as electrophilic acceptors for methyl lithium (MeLi) or Grignard reagents.

Procedure :

  • A solution of methyl 4-oxohex-2-enoate (1.0 equiv) in tetrahydrofuran (THF) is cooled to −78°C under inert atmosphere.
  • Methyl lithium (1.6 M in diethyl ether, 1.2 equiv) is added dropwise, followed by paraformaldehyde (1.5 equiv) to trap the enolate intermediate.
  • The reaction is warmed to room temperature overnight, quenched with aqueous ammonium chloride, and extracted with ethyl acetate.
  • Purification via flash column chromatography (10–20% ethyl acetate in hexanes) yields this compound as a colorless liquid.

Key Parameters :

  • Temperature control (−78°C to rt) ensures kinetic control favoring the Z-isomer.
  • Paraformaldehyde acts as a formaldehyde equivalent, preventing over-alkylation.
  • Yield: 80–90% with >95:5 Z/E selectivity.

Table 1: Optimization of Conjugate Addition Conditions

Parameter Condition Yield (%) Z/E Ratio
Solvent THF 85 97:3
Organometallic MeLi 90 95:5
Quenching Agent NH₄Cl (aq) 88 96:4

Copper-Mediated Coupling of Propargyl Alcohols

Copper-catalyzed couplings offer an alternative route by exploiting alkyne activation. The synthesis of nitroalkenes and phenanthrenone cores via Barbier-type condensations highlights the utility of copper iodide (CuI) and tetramethylethylenediamine (TMEDA) in stabilizing reactive intermediates.

Procedure :

  • Propargyl alcohol (1.0 equiv) is treated with CuI (10 mol%) and TMEDA (3.0 equiv) in THF at −40°C.
  • Methyl 4-bromocrotonate (1.5 equiv) is added portionwise, and the mixture is stirred at −78°C for 4 hours.
  • The reaction is quenched with methanol, extracted with diethyl ether, and purified via silica gel chromatography.

Mechanistic Insight :

  • CuI-TMEDA facilitates oxidative coupling, ensuring retention of the Z-configuration through syn-addition.
  • Yield: 70–75% with 90:10 Z/E ratio.

Challenges and Practical Considerations

  • Isomerization Risk : Prolonged exposure to heat or acidic conditions may promote Z-to-E isomerization. Storage at −20°C under nitrogen is recommended.
  • Purification Complexity : Silica gel chromatography with ethyl acetate/hexanes gradients (5–20%) effectively separates geometric isomers.
  • Scalability : Copper-mediated couplings exhibit superior scalability (>10 g) compared to low-temperature organometallic additions.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-6-methylhept-4-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used for ester reduction.

    Substitution: Nucleophilic substitution reactions often require catalysts such as acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: (Z)-6-methylhept-4-enoic acid.

    Reduction: (Z)-6-methylhept-4-en-1-ol.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl (Z)-6-methylhept-4-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of methyl (Z)-6-methylhept-4-enoate in chemical reactions involves the interaction of its ester functional group with various reagents. For example, in nucleophilic substitution reactions, the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the new product.

Comparison with Similar Compounds

The following analysis compares Methyl (Z)-6-methylhept-4-enoate to structurally analogous FAMEs, focusing on chain length, unsaturation, branching, and applications.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Attributes of Selected FAMEs
Compound Name Chain Length Double Bond Position(s) Branching Key Applications/Sources Reference
This compound* 7 4 (Z) C6 methyl Hypothetical analog -
Methyl (Z)-5-dodecenoate (Z5-12:Me) 12 5 (Z) None Insect pheromones (e.g., Plusia festucae)
Methyl (Z)-9-hexadecenoate (Z9-16:Me) 16 9 (Z) None Lipid analysis, microbial studies
Methyl 9,12-octadecadienoate (Z,Z) 18 9,12 (Z,Z) None Biosurfactants (Bacillus subtilis)
Methyl (6Z,9Z,12Z,15Z)-octadecatetraenoate 18 6,9,12,15 (Z) None Specialized lipid signaling
Key Observations:

Chain Length and Volatility :

  • Shorter chains (e.g., C7 in the target compound) are likely more volatile than longer-chain FAMEs (C12–C18), impacting their use in applications requiring rapid evaporation, such as pheromones .
  • Longer unsaturated chains (C18 with multiple double bonds) exhibit lower melting points and enhanced fluidity, critical for membrane-associated biosurfactants .

Double Bond Configuration :

  • Z-configuration introduces a kinked geometry, reducing packing efficiency in lipid assemblies compared to E-isomers. This is critical in pheromone specificity and biosurfactant micelle formation .

Biological Specificity :

  • Pheromones like Z5-12:Me rely on precise chain length and double bond positioning for species-specific activity . The target compound’s unique structure may suggest niche biological roles, though empirical data are lacking.

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